molecular formula C12H10FN B6322576 2-Fluoro-3-methyl-4-phenylpyridine CAS No. 1803800-12-5

2-Fluoro-3-methyl-4-phenylpyridine

Cat. No.: B6322576
CAS No.: 1803800-12-5
M. Wt: 187.21 g/mol
InChI Key: RBTVRSCLWHFQIQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-4-phenylpyridine is an organic compound with the molecular formula C12H10FN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are substituted by a fluorine atom, a methyl group, and a phenyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the fluorination of 2-methyl-4-phenylpyridine using a fluorinating agent such as Selectfluor®. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Another method involves the use of 2-fluoro-4-methylpyridine as a starting material. This compound can be synthesized through the reaction of 2-fluoropyridine with methyl iodide in the presence of a base such as potassium carbonate. The resulting 2-fluoro-4-methylpyridine can then be further reacted with phenylboronic acid in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as p38α mitogen-activated protein kinase, by binding to the active site and preventing substrate access. This inhibition can modulate various cellular processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-methyl-4-phenylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the combination of the methyl and phenyl groups contributes to its unique steric and electronic characteristics, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-3-methyl-4-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-11(7-8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTVRSCLWHFQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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